3-(2,3-Dimethoxyphenyl)morpholine

Beschreibung

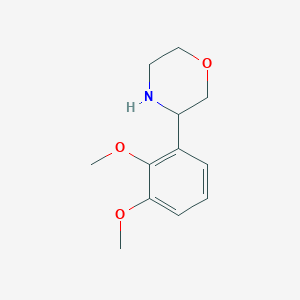

3-(2,3-Dimethoxyphenyl)morpholine is a morpholine derivative featuring a 2,3-dimethoxyphenyl substituent at the 3-position of the morpholine ring. Morpholine derivatives are widely explored in agrochemical and pharmaceutical research due to their versatility in molecular interactions, such as hydrogen bonding and steric effects, which influence biological activity .

Eigenschaften

CAS-Nummer |

1211539-79-5 |

|---|---|

Molekularformel |

C12H17NO3 |

Molekulargewicht |

223.27 g/mol |

IUPAC-Name |

3-(2,3-dimethoxyphenyl)morpholine |

InChI |

InChI=1S/C12H17NO3/c1-14-11-5-3-4-9(12(11)15-2)10-8-16-7-6-13-10/h3-5,10,13H,6-8H2,1-2H3 |

InChI-Schlüssel |

CRSIHVDZBIILBE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1OC)C2COCCN2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethoxyphenyl)morpholine typically involves the reaction of 2,3-dimethoxyphenylamine with an appropriate morpholine derivative. One common method is the nucleophilic substitution reaction where 2,3-dimethoxyphenylamine reacts with epoxide derivatives of morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2,3-Dimethoxyphenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups present in the compound.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the compound.

Substitution: Nitrated, sulfonated, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-(2,3-Dimethoxyphenyl)morpholine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways due to the presence of the morpholine ring, which is known to interact with various biological receptors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers, resins, and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-(2,3-Dimethoxyphenyl)morpholine involves its interaction with specific molecular targets in biological systems. The morpholine ring can interact with various receptors, enzymes, and ion channels, modulating their activity. The 2,3-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

Key differences among analogs arise from substituent type, position, and additional functional groups:

Key Observations:

- Substituent Position : The 2,3-dimethoxy configuration in the target compound contrasts with dimethomorph’s 3,4-dimethoxy group, which is critical for fungicidal activity . The 3,4-substitution in dimethomorph enhances steric bulk and electronic effects, improving binding to fungal targets.

- Functional Groups: The acryloyl group in dimethomorph increases molecular weight and lipophilicity (log Pow ~3.5), influencing soil mobility and bioaccumulation .

- Halogenation : Bromine or chlorine substituents (e.g., 3-(3-Bromophenyl)morpholine) introduce electronegativity, affecting binding affinity to biological targets. Dimethomorph’s 4-chlorophenyl group contributes to its fungicidal specificity .

Physicochemical Properties

- Solubility and Lipophilicity : Dimethomorph’s log Pow (~3.5) suggests moderate lipophilicity, favoring adsorption in soil . Simpler analogs (e.g., 3-(3-Bromophenyl)morpholine) may exhibit higher aqueous solubility due to reduced steric hindrance.

- Stereochemistry : The (3S,6S)-dichlorophenyl morpholine derivative highlights the role of stereochemistry in biological activity, though data for this compound are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.